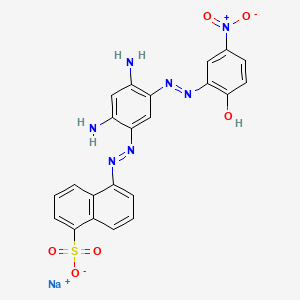

媒染剂褐色 1

描述

Mordant Brown 1 is a naphthalenesulphonic acid derivative and an azo dye . It is also known by the synonym 5-(2,4-Diamino-5-[2-hydroxy-5-nitrophenylazo]phenylazo)-1-naphthalene-sulfonic acid sodium salt .

Molecular Structure Analysis

The linear formula of Mordant Brown 1 is (H2N)2C6H2[N=NC6H3(OH)NO2]N=NC10H6SO3Na . This indicates that it is a complex organic compound with multiple functional groups.Physical And Chemical Properties Analysis

Mordant Brown 1 has a molecular weight of 529.46 . It has a dye content of approximately 40% . The maximum absorption wavelengths (λmax) are 373 nm and 487 nm .科学研究应用

羊毛染色:媒染剂褐色 1 与单宁酸和硫酸亚铁结合使用时,可为羊毛产生高色牢度的棕色/灰褐色染色。与重铬酸钠后铬相比,这种组合的牢度更佳 (Burkinshaw 和 Kumar,2009 年).

超临界流体染色:使用超临界流体(如二氧化碳)作为媒染剂(包括媒染剂褐色 1)染色纺织纤维的溶剂,表现出优异的耐洗涤牢度性能。此方法涉及在特定温度和压力条件下,用溶解在超临界二氧化碳中的媒染剂对羊毛纤维进行染色 (Güzel 和 Akgerman,2000 年).

水性染料的吸附:媒染剂褐色 1 与干燥活性污泥一起使用作为吸附剂时,遵循二级动力学模型。其吸附等温线同时符合 Freundlich 和 Langmuir 方程,表明其能有效吸附到干燥活性污泥上 (Fei,2004 年).

丝绸和棉织物染色:从各种来源提取的天然染料与媒染剂褐色 1 结合使用时,可在丝绸和棉织物上产生一系列颜色色调。采用不同的媒染技术(预媒染、同时媒染和后媒染)以获得具有良好牢度性能的有希望的结果 (Verenkar 和 Krishnan,2021 年).

紫外线防护性能:媒染剂褐色 1 与桉树叶提取物结合使用,可为丝绸和羊毛织物提供紫外线防护性能。此方法涉及在特定温度和 pH 值下进行染色,媒染剂会影响最终的颜色色调和牢度性能 (Mongkholrattanasit 等,2011 年).

作用机制

Target of Action

Mordant Brown 1, a naphthalenesulphonic acid derivative and an azo dye, primarily targets the CD40-CD154 costimulatory protein-protein interaction . This interaction plays a crucial role in the immune response, where CD40 is found on antigen-presenting cells and CD154 is found on activated T cells .

Mode of Action

Mordant Brown 1 acts as an effective and specific inhibitor of the CD40-CD154 costimulatory protein-protein interaction .

Biochemical Pathways

Given its role as an inhibitor of the cd40-cd154 interaction, it likely impacts pathways related to immune response regulation

Result of Action

The molecular and cellular effects of Mordant Brown 1’s action are largely tied to its inhibition of the CD40-CD154 interaction. This could potentially lead to modulation of immune responses . .

Action Environment

The action of Mordant Brown 1, like many other dyes, can be influenced by various environmental factors. For instance, the presence of salts and other ions can affect the binding of the dye to its targets . Additionally, the pH and temperature of the environment can also influence the dye’s action, efficacy, and stability . .

安全和危害

Mordant Brown 1 is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

未来方向

属性

IUPAC Name |

sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N7O6S.Na/c23-15-10-16(24)19(27-28-20-9-12(29(31)32)7-8-21(20)30)11-18(15)26-25-17-5-1-4-14-13(17)3-2-6-22(14)36(33,34)35;/h1-11,30H,23-24H2,(H,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXQQMBFMDTPSD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)[N+](=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N7NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883987 | |

| Record name | 1-Naphthalenesulfonic acid, 5-[2-[2,4-diamino-5-[2-(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mordant Brown 1 | |

CAS RN |

3564-15-6 | |

| Record name | C.I. Mordant Brown 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003564156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 5-[2-[2,4-diamino-5-[2-(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 5-[2-[2,4-diamino-5-[2-(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(2,4-diamino-5-(2-hydroxy-5-nitrophenylazo)phenylazo)naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Mordant Brown 1 exert its inhibitory effect on the CD40-CD154 interaction, and what are the downstream consequences of this inhibition?

A1: The research paper primarily focuses on the identification and initial characterization of Mordant Brown 1 as an inhibitor of the CD40-CD154 interaction. While the exact mechanism of action is not fully elucidated in this study, the authors demonstrate through binding experiments that Mordant Brown 1 directly inhibits the interaction between CD40 and CD154 with sub-micromolar activity []. This interaction, crucial for costimulatory signaling in T-cell activation, is effectively blocked by the compound. Consequently, downstream cellular responses induced by CD154 (CD40L) in human THP-1 cells are inhibited in a concentration-dependent manner []. This inhibition of CD40-CD154 interaction holds promise for potential therapeutic applications in autoimmunity and transplantation, where disrupting this signaling pathway could help modulate immune responses.

Q2: The study mentions Mordant Brown 1 exhibits high selectivity for CD40-CD154. What is the significance of this selectivity?

A2: The selectivity of Mordant Brown 1 for the CD40-CD154 interaction is particularly noteworthy []. The compound demonstrates over 100-fold selectivity for this interaction compared to other related protein pairs within the tumor necrosis factor (TNF) superfamily, including TNF-R1-TNF-α, BAFF-R(CD268)-BAFF(CD257/BLys), and others []. This high selectivity is crucial for minimizing potential off-target effects and improving the safety profile of a potential drug candidate. By specifically targeting the CD40-CD154 interaction, Mordant Brown 1 could offer a more targeted therapeutic approach with potentially fewer side effects compared to less selective inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)